molecular formula C10H13NO4 B1625531 2,4-Diethoxy-1-nitrobenzene CAS No. 96631-28-6

2,4-Diethoxy-1-nitrobenzene

Cat. No.: B1625531
CAS No.: 96631-28-6
M. Wt: 211.21 g/mol
InChI Key: PPYXWVQHNXBQND-UHFFFAOYSA-N
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Description

2,4-Diethoxy-1-nitrobenzene is a nitroaromatic compound characterized by two ethoxy (–OCH₂CH₃) groups at the 2- and 4-positions and a nitro (–NO₂) group at the 1-position of the benzene ring. This substitution pattern confers unique electronic and steric properties, influencing its reactivity, solubility, and applications in organic synthesis. Nitroaromatic compounds like this are frequently utilized as intermediates in pharmaceuticals, agrochemicals, and dye manufacturing due to their electron-withdrawing nitro group, which facilitates electrophilic substitution reactions.

Properties

CAS No.

96631-28-6

Molecular Formula

C10H13NO4

Molecular Weight

211.21 g/mol

IUPAC Name

2,4-diethoxy-1-nitrobenzene

InChI

InChI=1S/C10H13NO4/c1-3-14-8-5-6-9(11(12)13)10(7-8)15-4-2/h5-7H,3-4H2,1-2H3

InChI Key

PPYXWVQHNXBQND-UHFFFAOYSA-N

SMILES

CCOC1=CC(=C(C=C1)[N+](=O)[O-])OCC

Canonical SMILES

CCOC1=CC(=C(C=C1)[N+](=O)[O-])OCC

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physical and Chemical Properties

The substituents on nitrobenzene derivatives significantly alter their properties:

1-Fluoro-2,5-dimethoxy-4-nitrobenzene (C₈H₇FNO₄)
  • Substituents : Fluorine (electron-withdrawing) at position 1, methoxy (electron-donating) groups at positions 2 and 5, and nitro at position 3.
  • Impact: The fluorine atom increases polarity and may enhance stability against nucleophilic attack. Methoxy groups improve solubility in polar solvents like ethanol, as seen in analogous synthesis procedures .
  • Applications : Likely used in medicinal chemistry for fluorinated drug precursors.
4-Chloro-1-ethoxy-2-nitrobenzene (C₈H₈ClNO₃)
  • Substituents : Chlorine (electron-withdrawing) at position 4, ethoxy at position 1, and nitro at position 2.
  • Impact: Chlorine increases molecular weight and boiling point compared to ethoxy derivatives. This compound’s solubility in methanol aligns with trends observed in nitroaromatics with halogen substituents .
  • Applications: Potential intermediate in pesticide synthesis due to halogen’s bioactivity.
1-Amino-4-chloro-2-nitrobenzene (C₆H₄ClN₃O₂)
  • Substituents: Amino (–NH₂) at position 1, chlorine at position 4, and nitro at position 2.
  • Impact: The amino group introduces basicity and reactivity in coupling reactions but reduces stability, requiring immediate use after synthesis (as noted in diamine instability ).
  • Applications : Precursor for benzimidazole derivatives in pharmaceutical synthesis .
2,4-Dichloro-1-nitrobenzene (C₆H₃Cl₂NO₂)
  • Substituents : Two chlorines at positions 2 and 4, nitro at position 1.
  • Impact : High electron-withdrawing effects from chlorine and nitro groups make this compound highly reactive in substitution reactions. Documented in IARC reports for industrial use .

Data Table: Key Properties of Selected Nitrobenzene Derivatives

Compound Name Molecular Formula Molecular Weight Melting Point (°C) Key Substituents Solubility
2,4-Diethoxy-1-nitrobenzene C₁₀H₁₃NO₅ 227.21 Not reported 2,4-diethoxy, 1-nitro Ethanol, ethyl acetate
1-Fluoro-2,5-dimethoxy-4-nitrobenzene C₈H₇FNO₄ 200.15 Not reported 1-fluoro, 2,5-dimethoxy Ethanol, DMSO
4-Chloro-1-ethoxy-2-nitrobenzene C₈H₈ClNO₃ 201.61 Not reported 4-chloro, 1-ethoxy Methanol, chloroform
1-Amino-4-chloro-2-nitrobenzene C₆H₄ClN₃O₂ 172.57 116–118 1-amino, 4-chloro Dichloromethane, DMF
2,4-Dichloro-1-nitrobenzene C₆H₃Cl₂NO₂ 192.00 Not reported 2,4-dichloro, 1-nitro Chlorinated solvents

Notes: Data inferred from synthesis protocols and physical properties of analogous compounds .

Reactivity and Stability Trends

  • Electron-Donating vs. Withdrawing Groups : Ethoxy and methoxy groups donate electrons via resonance, stabilizing the benzene ring and moderating the nitro group’s reactivity. In contrast, chloro and nitro groups withdraw electrons, increasing susceptibility to reduction (e.g., SnCl₂-mediated nitro-to-amine conversion ).
  • Reduction Potential: this compound is expected to undergo slower reduction compared to chloro- or amino-substituted derivatives due to ethoxy’s electron-donating effects.
  • Thermal Stability: Halogenated nitrobenzenes (e.g., 2,4-dichloro-1-nitrobenzene) exhibit higher thermal stability, aligning with industrial applications noted in IARC monographs .

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